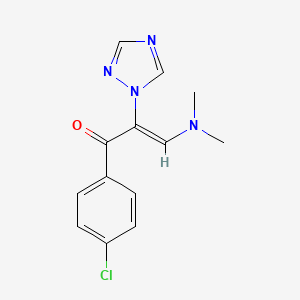![molecular formula C13H17FN2O5S B2561436 3-[[(2R,4R)-2-Ethyloxan-4-yl]carbamoyl]-5-fluorosulfonyloxypyridine CAS No. 2418593-69-6](/img/structure/B2561436.png)
3-[[(2R,4R)-2-Ethyloxan-4-yl]carbamoyl]-5-fluorosulfonyloxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[(2R,4R)-2-Ethyloxan-4-yl]carbamoyl]-5-fluorosulfonyloxypyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EF-24 and is a synthetic derivative of curcumin, a natural compound found in turmeric. EF-24 has been shown to possess various pharmacological properties, including anti-inflammatory, anticancer, and antioxidant effects.
Mecanismo De Acción
The mechanism of action of EF-24 is complex and involves multiple pathways. It has been shown to inhibit the activation of various signaling pathways, such as NF-κB and STAT3, which are involved in cancer cell growth and inflammation. EF-24 has also been shown to modulate the expression of various genes involved in cancer cell proliferation and apoptosis.
Biochemical and Physiological Effects:
EF-24 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in inflammation. EF-24 has also been shown to modulate the expression of various cytokines and chemokines, which are involved in immune response and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EF-24 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. EF-24 is also stable and can be stored for long periods without degradation. However, EF-24 has some limitations for lab experiments. It is a highly reactive compound and can easily form adducts with other molecules, which can affect its activity. EF-24 is also insoluble in water, which can limit its use in certain experiments.
Direcciones Futuras
For its study include the development of analogs, combination therapy, and novel delivery systems.
Métodos De Síntesis
EF-24 is synthesized by modifying the structure of curcumin through a series of chemical reactions. The synthesis method involves the use of various reagents and solvents, including ethyl bromide, sodium hydride, and pyridine. The process is complex and requires expertise in organic chemistry. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
EF-24 has been extensively studied for its potential applications in various fields of research. In cancer research, EF-24 has been shown to possess potent anticancer effects by inhibiting the growth and proliferation of cancer cells. It has been demonstrated to induce apoptosis, a process of programmed cell death, in cancer cells. EF-24 has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
In addition to its anticancer effects, EF-24 has also been studied for its anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis. EF-24 has also been shown to possess antioxidant effects by scavenging free radicals and reducing oxidative stress.
Propiedades
IUPAC Name |
3-[[(2R,4R)-2-ethyloxan-4-yl]carbamoyl]-5-fluorosulfonyloxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O5S/c1-2-11-6-10(3-4-20-11)16-13(17)9-5-12(8-15-7-9)21-22(14,18)19/h5,7-8,10-11H,2-4,6H2,1H3,(H,16,17)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASYGGVKIWEILQ-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCO1)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H](CCO1)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

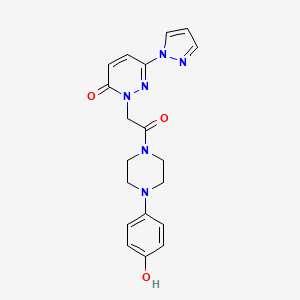
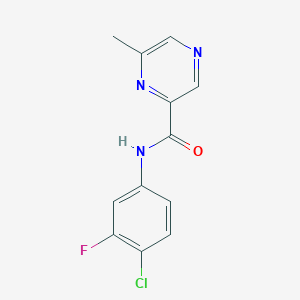
![[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine](/img/structure/B2561355.png)
![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2561356.png)
![1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2561357.png)
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}benzenecarboxamide](/img/structure/B2561359.png)
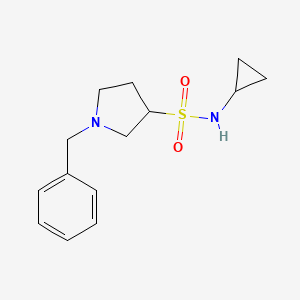
![(E)-N-(4-chlorophenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2561361.png)
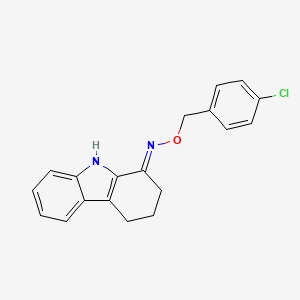
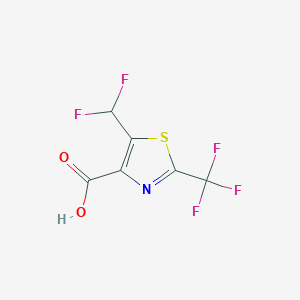
![N-(furan-2-ylmethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2561367.png)
![{4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol](/img/structure/B2561370.png)
![N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide](/img/structure/B2561372.png)
